molecular formula C23H29NO B012323 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- CAS No. 19661-02-0

5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)-

Cat. No. B012323
CAS RN: 19661-02-0
M. Wt: 335.5 g/mol
InChI Key: BTIQMEMVSDDJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as SCH-23390 and is a selective dopamine D1 receptor antagonist. It is commonly used in laboratory experiments to study the effects of dopamine on the brain and nervous system.

Mechanism of Action

SCH-23390 works by selectively blocking dopamine D1 receptors in the brain. This inhibition of dopamine signaling can have a variety of effects on the brain and nervous system, including changes in behavior, mood, and cognition.
Biochemical and Physiological Effects:
SCH-23390 has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to decrease the release of dopamine in the brain, which can lead to changes in behavior and mood. It has also been shown to affect the activity of other neurotransmitters, such as serotonin and glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using SCH-23390 in laboratory experiments is its selectivity for dopamine D1 receptors. This allows researchers to specifically target these receptors without affecting other neurotransmitter systems. However, one limitation of using SCH-23390 is that it may not accurately reflect the effects of dopamine signaling in vivo, as it does not take into account the complex interactions between different neurotransmitter systems.

Future Directions

There are several future directions for research on SCH-23390. One area of interest is the potential use of this compound in the treatment of psychiatric disorders, such as schizophrenia and addiction. Another area of interest is the development of new compounds that can selectively target dopamine receptors in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of SCH-23390 and its potential applications in scientific research.

Synthesis Methods

The synthesis of SCH-23390 involves several steps, including the reaction of 1,2,3,4-tetrahydroisoquinoline with 3-chloropropionyl chloride to form 1-(3-chloropropionyl)-1,2,3,4-tetrahydroisoquinoline. This intermediate is then reacted with 1,2,3,4-tetrahydro-5H-dibenzo[a,d]cyclohepten-5-ol to form SCH-23390.

Scientific Research Applications

SCH-23390 has been extensively studied for its potential use in scientific research. It is commonly used as a tool in neuroscience research to study the effects of dopamine on the brain and nervous system. It has also been used in studies on drug addiction, schizophrenia, and other psychiatric disorders.

properties

CAS RN

19661-02-0

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol

InChI

InChI=1S/C23H29NO/c25-23(15-8-18-24-16-6-1-7-17-24)21-11-4-2-9-19(21)13-14-20-10-3-5-12-22(20)23/h2-5,9-12,25H,1,6-8,13-18H2

InChI Key

BTIQMEMVSDDJFY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O

Canonical SMILES

C1CCN(CC1)CCCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O

Other CAS RN

19661-02-0

synonyms

10,11-Dihydro-5-(3-piperidinopropyl)-5H-dibenzo[a,d]cyclohepten-5-ol

Origin of Product

United States

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